

(Rac)-MEM 1003 Dihydropyridine: A Technical Whitepaper

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Compound of Interest

Compound Name: (Rac)-MEM 1003

Cat. No.: B10824521

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Abstract

(Rac)-MEM 1003 is a racemic mixture of the dihydropyridine derivative MEM 1003, a potent antagonist of L-type voltage-gated calcium channels (L-VGCCs). Developed for the potential treatment of Alzheimer's disease, it aimed to mitigate neuronal calcium dysregulation, a pathological hallmark of several neurodegenerative disorders. This document provides a comprehensive technical overview of **(Rac)-MEM 1003**, including its chemical structure, mechanism of action, available preclinical and clinical data, and relevant experimental methodologies.

Core Compound Details

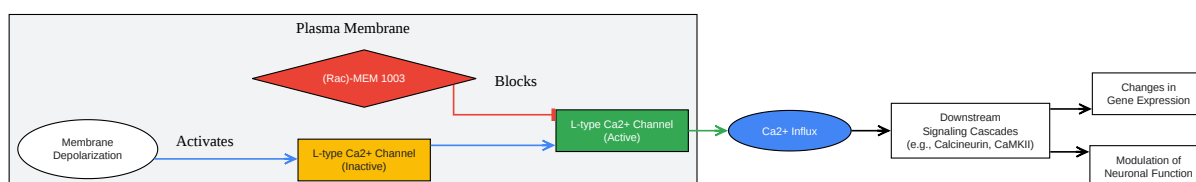
(Rac)-MEM 1003 is a synthetic, small-molecule compound belonging to the dihydropyridine class of organic molecules, known for their cardiovascular and neurological effects mediated through the blockade of L-type calcium channels.

Property	Value
Chemical Formula	C22H25ClN2O5
Molar Mass	432.9 g/mol
CAS Number	165187-25-7
Synonyms	(Rac)-MEM 1003, MEM-1003 racemate
Chemical Name	(±)-3-ethyl 5-methyl 4-(2-chlorophenyl)-2-((2-(dimethylamino)ethoxy)methyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Mechanism of Action	L-type calcium channel antagonist
Therapeutic Indication	Investigated for Alzheimer's Disease

Mechanism of Action and Signaling Pathway

(Rac)-MEM 1003 functions as an antagonist of L-type voltage-gated calcium channels. In neuronal cells, these channels play a crucial role in regulating calcium influx in response to membrane depolarization. Dysregulation of calcium homeostasis is implicated in the pathophysiology of Alzheimer's disease, leading to excitotoxicity and neuronal cell death. By blocking these channels, **(Rac)-MEM 1003** was hypothesized to restore normal intracellular calcium levels, thereby exerting a neuroprotective effect.

The general signaling pathway for L-type calcium channel modulation is depicted below.



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L-type calcium channel signaling pathway and point of intervention for **(Rac)-MEM 1003**.

Preclinical Data

Publicly available preclinical data for **(Rac)-MEM 1003** is limited. Studies were conducted to assess its binding affinity and functional inhibition of L-type calcium channels, as well as its efficacy in animal models of cognitive impairment. A conference abstract indicated that MEM 1003 demonstrated selective effects on the central nervous system with a superior cardiovascular safety profile compared to other L-type calcium channel blockers.

Quantitative preclinical data such as IC₅₀ and K_i values are not readily available in the public domain.

Clinical Development

(Rac)-MEM 1003 was advanced to Phase 2a clinical trials for the treatment of mild to moderate Alzheimer's disease.

Phase 2a Clinical Trial (NCT00257673)

This was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and efficacy of **(Rac)-MEM 1003**.

Trial Parameter	Description
Clinical Trial ID	NCT00257673
Indication	Mild to moderate Alzheimer's Disease
Dosage Regimens	30 mg twice daily, 90 mg twice daily, Placebo
Primary Endpoint	Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)
Key Outcomes	The trial did not meet its primary endpoint. However, in a subgroup of patients who were also receiving cholinesterase inhibitors, a trend towards cognitive improvement was observed with MEM 1003 treatment compared to placebo, although this was not statistically significant.
Safety and Tolerability	The press release stated that MEM 1003 was generally well-tolerated.

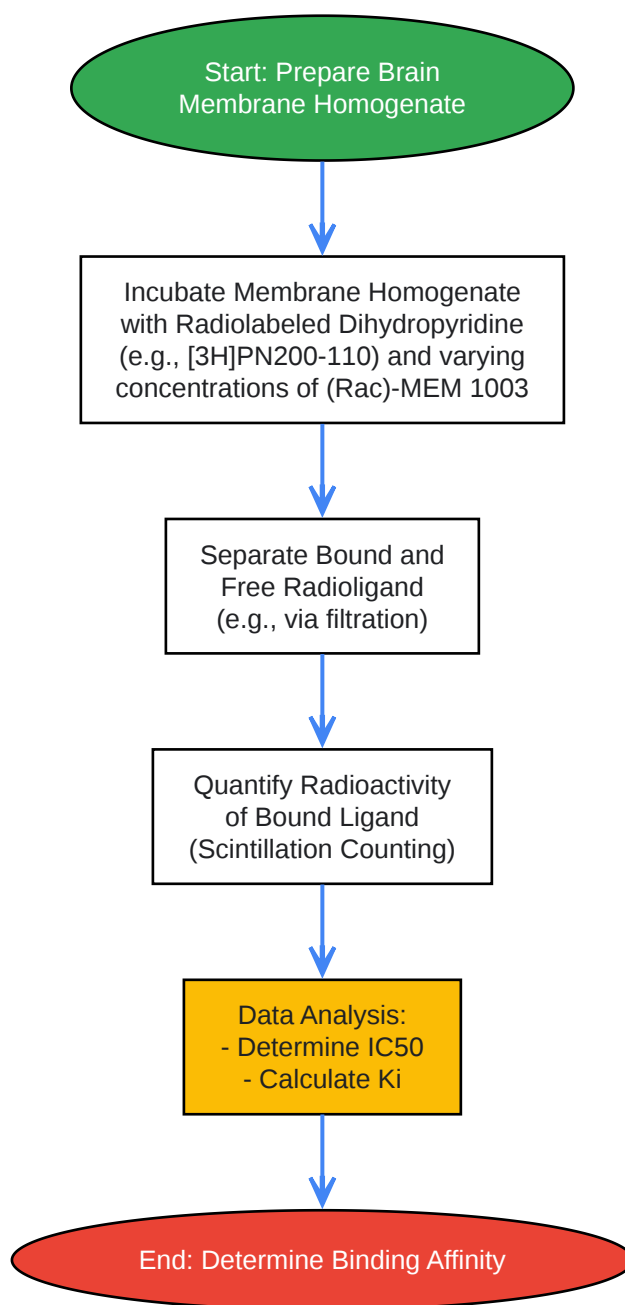
Detailed quantitative results from this clinical trial, including specific p-values and effect sizes for the subgroup analysis, have not been published in peer-reviewed journals.

Experimental Protocols

Detailed, specific experimental protocols for **(Rac)-MEM 1003** are proprietary. However, based on standard methodologies for dihydropyridine compounds, the following outlines the likely experimental workflows.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

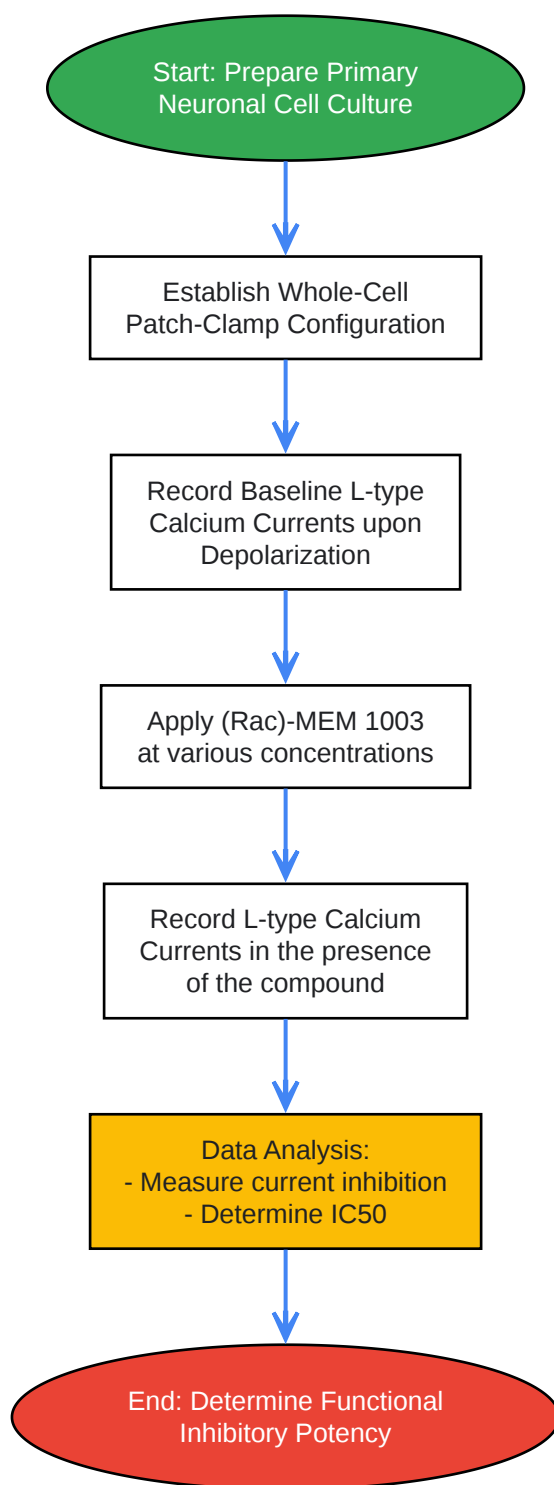


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Generalized workflow for a radioligand binding assay to determine the affinity of **(Rac)-MEM 1003** for L-type calcium channels.

In Vitro Functional Assay (Electrophysiology)

Patch-clamp electrophysiology is used to measure the functional inhibition of L-type calcium channels in neuronal cells.



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Generalized workflow for an electrophysiological assay to assess the functional antagonism of L-type calcium channels by **(Rac)-MEM 1003**.

Synthesis

Dihydropyridine compounds are typically synthesized via the Hantzsch dihydropyridine synthesis. This is a multi-component reaction involving an aldehyde, a beta-ketoester, and a nitrogen donor (e.g., ammonia). The specific reactants and reaction conditions for the synthesis of **(Rac)-MEM 1003** are not publicly disclosed.

Conclusion

(Rac)-MEM 1003 is a dihydropyridine-based L-type calcium channel antagonist that was investigated for the treatment of Alzheimer's disease. While preclinical rationale suggested potential neuroprotective effects by modulating neuronal calcium homeostasis, the compound failed to meet its primary endpoint in a Phase 2a clinical trial. The observation of a potential positive trend in a subgroup of patients on concomitant cholinesterase inhibitors may warrant further investigation into the role of L-type calcium channel modulation in specific patient populations or in combination therapies for neurodegenerative diseases. The lack of detailed published preclinical and clinical data limits a more in-depth analysis of its therapeutic potential.

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